![molecular formula C19H22BrN3O2S B5842521 N-(3-{N-[(5-bromo-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)-2-ethylbutanamide](/img/structure/B5842521.png)
N-(3-{N-[(5-bromo-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)-2-ethylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-{N-[(5-bromo-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)-2-ethylbutanamide, also known as BTE-1, is a compound that has been extensively studied for its potential therapeutic applications. This compound has been shown to have potent anticancer activity, and research is ongoing to further elucidate its mechanism of action and potential clinical applications.
Wirkmechanismus
The mechanism of action of N-(3-{N-[(5-bromo-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)-2-ethylbutanamide is not fully understood, but it is thought to involve the inhibition of multiple signaling pathways that are important for cancer cell growth and survival. N-(3-{N-[(5-bromo-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)-2-ethylbutanamide has been shown to inhibit the activity of several kinases, including AKT, mTOR, and ERK, which are involved in cell proliferation and survival.
Biochemical and Physiological Effects:
N-(3-{N-[(5-bromo-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)-2-ethylbutanamide has been shown to have a variety of biochemical and physiological effects. In addition to its anticancer activity, N-(3-{N-[(5-bromo-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)-2-ethylbutanamide has been shown to have anti-inflammatory and antioxidant properties. N-(3-{N-[(5-bromo-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)-2-ethylbutanamide has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(3-{N-[(5-bromo-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)-2-ethylbutanamide in lab experiments include its potent anticancer activity and its ability to inhibit multiple signaling pathways that are important for cancer cell growth and survival. However, the limitations of using N-(3-{N-[(5-bromo-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)-2-ethylbutanamide in lab experiments include its relatively low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
Future research on N-(3-{N-[(5-bromo-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)-2-ethylbutanamide could focus on further elucidating its mechanism of action and identifying potential clinical applications. In addition, research could focus on developing more effective formulations of N-(3-{N-[(5-bromo-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)-2-ethylbutanamide that improve its solubility and reduce its potential toxicity. Finally, research could focus on identifying other compounds that have similar anticancer activity to N-(3-{N-[(5-bromo-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)-2-ethylbutanamide and exploring their potential therapeutic applications.
Synthesemethoden
The synthesis of N-(3-{N-[(5-bromo-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)-2-ethylbutanamide involves the reaction of 5-bromo-2-thiophenecarboxylic acid with ethyl chloroacetate to form ethyl 5-bromo-2-thiophenecarboxylate. This compound is then reacted with hydrazine hydrate to form N-(5-bromo-2-thiophenecarbonyl)hydrazine. The final step involves the reaction of N-(5-bromo-2-thiophenecarbonyl)hydrazine with 3-nitrobenzaldehyde and 2-ethylbutanoyl chloride to form N-(3-{N-[(5-bromo-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)-2-ethylbutanamide.
Wissenschaftliche Forschungsanwendungen
N-(3-{N-[(5-bromo-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)-2-ethylbutanamide has been extensively studied for its potential as an anticancer agent. In vitro studies have shown that N-(3-{N-[(5-bromo-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)-2-ethylbutanamide inhibits the growth of a variety of cancer cell lines, including breast, lung, colon, and prostate cancer cells. In vivo studies have also shown that N-(3-{N-[(5-bromo-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)-2-ethylbutanamide has potent anticancer activity in animal models of cancer.
Eigenschaften
IUPAC Name |
5-bromo-N-[(E)-1-[3-(2-ethylbutanoylamino)phenyl]ethylideneamino]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BrN3O2S/c1-4-13(5-2)18(24)21-15-8-6-7-14(11-15)12(3)22-23-19(25)16-9-10-17(20)26-16/h6-11,13H,4-5H2,1-3H3,(H,21,24)(H,23,25)/b22-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLTBXZOMEWUMBC-WSDLNYQXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=CC=CC(=C1)C(=NNC(=O)C2=CC=C(S2)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(CC)C(=O)NC1=CC=CC(=C1)/C(=N/NC(=O)C2=CC=C(S2)Br)/C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(aminocarbonyl)-2-(4-ethoxyphenyl)vinyl]benzamide](/img/structure/B5842440.png)
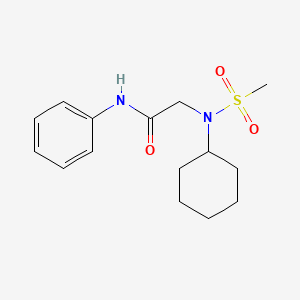
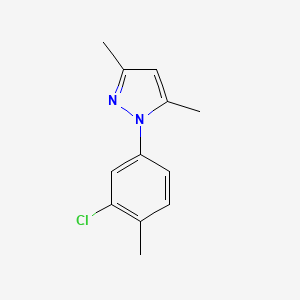
![2-cyano-2-[4-(1,1-dimethylpropyl)cyclohexylidene]-N-(4-methoxyphenyl)acetamide](/img/structure/B5842461.png)
![4-{1-cyano-2-[4-(diethylamino)phenyl]vinyl}benzonitrile](/img/structure/B5842465.png)
![N'-[3-(2-furyl)-2-methyl-2-propen-1-ylidene]-2-propyl-4-quinolinecarbohydrazide](/img/structure/B5842475.png)
![4-{[4-(2-furoyl)-1-piperazinyl]sulfonyl}morpholine](/img/structure/B5842489.png)
![N'-[(2-methylphenyl)sulfonyl]benzenecarboximidamide](/img/structure/B5842496.png)
![4-tert-butyl-N'-{[1-(4-fluorobenzyl)-1H-indol-3-yl]methylene}benzenesulfonohydrazide](/img/structure/B5842497.png)
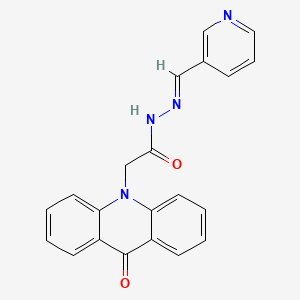
![4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-2-hydroxybenzoic acid](/img/structure/B5842508.png)
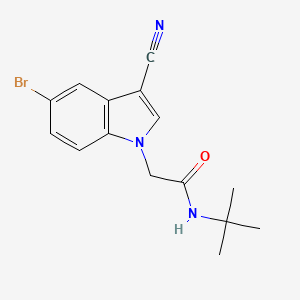
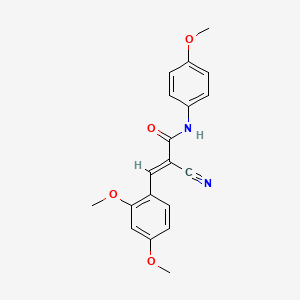
![N'-[(3,4-dichlorobenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5842542.png)